

Spectroscopic comparison of 2-Methylbiphenyl isomers

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Compound of Interest

Compound Name: 2-Methylbiphenyl

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A Spectroscopic Comparison of 2-Methylbiphenyl Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of the three isomers of methylbiphenyl: **2-methylbiphenyl**, 3-methylbiphenyl, and 4-methylbiphenyl. The data presented is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these isomers through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-methylbiphenyl**, 3-methylbiphenyl, and 4-methylbiphenyl, allowing for a direct comparison of their characteristic signals.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Isomer	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
2-Methylbiphenyl	$\sim 7.23\text{-}7.26$ (m, 6H), 2.28 (s, 3H)
3-Methylbiphenyl	7.62 (d, J = 7.4 Hz, 2H), 7.48-7.42 (m, 4H), 7.37 (t, J = 7.3 Hz, 2H), 7.20 (d, J = 7.4 Hz, 1H), 2.46 (s, 3H)[1]
4-Methylbiphenyl	7.42-7.19 (m, 9H), 2.41 (s, 3H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Isomer	Chemical Shift (δ , ppm)
2-Methylbiphenyl	141.8, 135.2, 130.2, 129.7, 129.1, 128.6, 127.9, 127.1, 126.6, 125.6, 20.5
3-Methylbiphenyl	141.4, 141.3, 138.4, 128.8, 128.7, 128.1, 128.0, 127.24, 127.22, 124.3, 21.6[1]
4-Methylbiphenyl	140.9, 138.1, 136.7, 129.3, 128.5, 126.8, 20.9

Table 3: Key IR Absorption Bands (cm^{-1})

Isomer	C-H Aromatic Stretch	C-H Aliphatic Stretch	C=C Aromatic Stretch	Out-of-Plane Bending
2-Methylbiphenyl	~3060-3010	~2960-2850	~1600, 1480	~770-730 (ortho-disubstituted)
3-Methylbiphenyl	~3060-3010	~2960-2850	~1600, 1480	~780-740 (meta-disubstituted)
4-Methylbiphenyl	~3060-3010	~2960-2850	~1600, 1480	~840-810 (para-disubstituted)

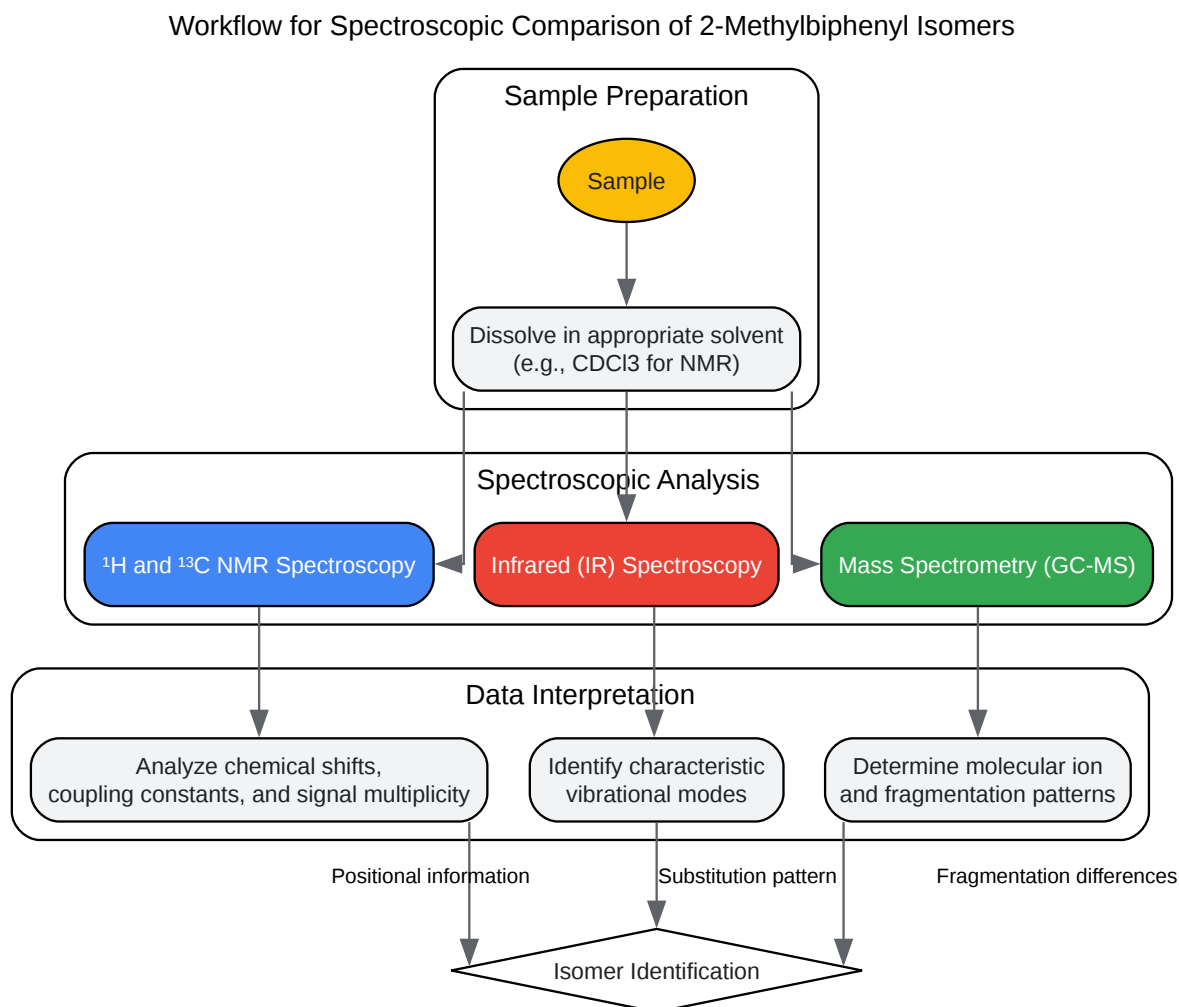
Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Interpretation
2-Methylbiphenyl	168	167 ($[\text{M}-\text{H}]^+$), 153 ($[\text{M}-\text{CH}_3]^+$), 152 ($[\text{M}-\text{CH}_4]^{+\cdot}$)
3-Methylbiphenyl	168	167 ($[\text{M}-\text{H}]^+$), 153 ($[\text{M}-\text{CH}_3]^+$), 152 ($[\text{M}-\text{CH}_4]^{+\cdot}$)
4-Methylbiphenyl	168	167 ($[\text{M}-\text{H}]^+$), 153 ($[\text{M}-\text{CH}_3]^+$), 152 ($[\text{M}-\text{CH}_4]^{+\cdot}$)[2]

Note: While the major fragments are the same, the relative intensities of these fragments can be used for differentiation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of **2-methylbiphenyl** isomers.



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Caption: Workflow for the spectroscopic analysis of **2-methylbiphenyl** isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the methylbiphenyl isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer is used.
- **^1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:** A one-dimensional carbon spectrum is acquired with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples (2- and 3-methylbiphenyl), a thin film is prepared between two potassium bromide (KBr) plates. For the solid sample (4-methylbiphenyl), a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum is recorded first. The sample spectrum is then recorded over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the methylbiphenyl isomer is prepared in a volatile organic solvent such as hexane or dichloromethane.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A nonpolar capillary column (e.g., VF-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: A temperature gradient is used to separate the isomers, for example, starting at 100°C and ramping to 250°C.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: m/z 40-300.

By utilizing these spectroscopic techniques and comparing the obtained data with the reference values provided in this guide, researchers can confidently distinguish between the isomers of **2-methylbiphenyl**.

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References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]

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